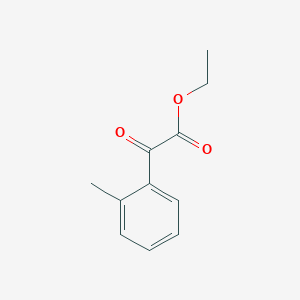

Ethyl 2-methylbenzoylformate

Description

Overview of Alpha-Keto Esters as Versatile Synthetic Intermediates

Alpha-keto esters serve as pivotal building blocks in the synthesis of numerous complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. mdpi.com Their reactivity stems from the presence of two adjacent carbonyl groups, which allows for a variety of chemical manipulations. They can undergo reactions such as nucleophilic addition, reduction, and esterification, providing access to a diverse range of molecular architectures. mdpi.com The 1,2-dicarbonyl system in β,γ-unsaturated α-ketoesters, for instance, enables both 1,4-addition reactions at the carbon-carbon double bond and 1,2-addition reactions at the carbonyl group. nih.gov This dual reactivity makes them privileged synthons in asymmetric catalysis for creating chiral molecules. nih.gov

The synthesis of α-keto esters can be achieved through various methods, including the oxidation of α-hydroxy esters, Friedel-Crafts acylation, and the use of Grignard reagents. mdpi.com Modern synthetic strategies often focus on developing greener and more efficient catalytic systems to produce these valuable compounds. mdpi.com

Historical Context of Benzoylformate Derivatives in Chemical Research

Benzoylformate derivatives, a subset of α-keto esters, have a long-standing history in chemical research. The parent compound, benzoylformic acid, can be prepared through methods such as the hydrolysis of benzoyl cyanide and the oxidation of mandelic acid or acetophenone (B1666503). orgsyn.org The corresponding esters, like ethyl benzoylformate, are typically synthesized by the direct esterification of benzoylformic acid. orgsyn.org

Historically, research into benzoylformate derivatives has been driven by their utility in understanding reaction mechanisms and as precursors to other important molecules. For instance, the study of the thermal decomposition of methyl benzoylformate has provided insights into the kinetics of gas-phase elimination reactions. researchgate.net Furthermore, benzoylformate decarboxylase, an enzyme that catalyzes the decarboxylation of benzoylformate to benzaldehyde, has been a subject of extensive study to understand enzyme-catalyzed reactions. frontiersin.orgoup.com

The reactivity of the keto group in benzoylformate esters makes them excellent electrophiles in various carbon-carbon bond-forming reactions. For example, ethyl benzoylformate has been shown to be a good acceptor in carbonyl-ene reactions and direct asymmetric aldol (B89426) reactions. sumitomo-chem.co.jp

Rationale for Focused Research on Ethyl 2-Methylbenzoylformate

The focused research on specific derivatives like this compound stems from the desire to fine-tune the electronic and steric properties of the benzoylformate scaffold. The introduction of a methyl group at the ortho position of the phenyl ring can significantly influence the molecule's reactivity and conformational preferences.

This strategic modification can impact the efficiency and selectivity of reactions in which it participates. For example, in asymmetric catalysis, the steric hindrance provided by the ortho-methyl group can enhance enantioselectivity by creating a more defined chiral environment around the reactive center.

Furthermore, the synthesis and study of substituted benzoylformates like this compound contribute to the broader understanding of structure-activity relationships in organic synthesis. By systematically altering the substitution pattern on the aromatic ring, chemists can develop more effective reagents and catalysts for a variety of applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAUJYBYAJXLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469582 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-67-5 | |

| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Methylbenzoylformate and Analogues

Direct Esterification Approaches

Direct esterification involves the formation of the ethyl ester from the corresponding carboxylic acid or through the conversion of another ester.

The most common route to ethyl 2-methylbenzoylformate is the Fischer esterification of 2-methylbenzoylformic acid with ethanol (B145695). This equilibrium-driven process is typically facilitated by a catalyst.

The classical method for synthesizing ethyl benzoylformates is the acid-catalyzed reaction between the corresponding benzoylformic acid and ethanol. masterorganicchemistry.commasterorganicchemistry.com Strong protic acids are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. chemguide.co.uk

Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is reversible, and to drive the equilibrium toward the product side, ethanol is often used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.com Another critical technique is the continuous removal of water as it is formed, which is often accomplished using a Dean-Stark apparatus. A detailed procedure for the synthesis of the parent compound, ethyl benzoylformate, involves treating the crude benzoylformic acid with concentrated sulfuric acid and passing ethanol vapor through the heated mixture at 105-110°C. orgsyn.org

Table 1: Typical Conditions for Acid-Catalyzed Esterification of Substituted Benzoylformic Acids

| Parameter | Condition | Rationale | Source(s) |

| Reactants | 2-Methylbenzoylformic Acid, Ethanol | Acid and alcohol precursors | |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl to activate the acid | masterorganicchemistry.com |

| Molar Ratio | Large excess of ethanol | Shifts equilibrium towards ester formation | masterorganicchemistry.com |

| Temperature | Reflux (~78°C or higher) | Increases reaction rate | orgsyn.org |

| Water Removal | Dean-Stark apparatus or other azeotropic methods | Prevents reverse reaction (ester hydrolysis) |

In response to the environmental drawbacks of using strong mineral acids, such as corrosion and pollution, several greener alternatives have been developed. These methods often employ solid acid catalysts that are reusable, non-toxic, and lead to simpler work-up procedures. google.com

One approach involves using a TiO₂/SO₄²⁻ type solid acid catalyst in a solvent like n-hexane, which can be recovered and reused. google.com This method provides high selectivity and yield for methyl benzoylformate and is applicable to other esters. Another effective catalyst system is H₃PO₄ supported on a TiO₂-ZrO₂ composite, which has shown high activity and selectivity for the esterification of various aromatic acids with alcohols without the need for water removal. scispace.com Ion-exchange resins, such as dried Dowex H+, have also been successfully used, offering an energy-efficient and environmentally friendly route to esters under mild conditions. nih.gov Furthermore, deep eutectic solvents (DES), which are mixtures of a hydrogen bond donor and acceptor, can act as both the solvent and the catalyst, providing an efficient medium for esterification. dergipark.org.tr

Table 2: Comparison of Green Catalysts for Esterification of Aromatic Acids

| Catalyst System | Key Advantages | Source(s) |

| TiO₂/SO₄²⁻ | Reusable, non-corrosive, high selectivity | google.com |

| H₃PO₄/TiO₂-ZrO₂ | Active and selective without water removal, heterogeneous | scispace.com |

| Dowex H⁺ Resin | Reusable, mild reaction conditions, simple procedure | nih.gov |

| Deep Eutectic Solvents (DES) | Dual solvent-catalyst, low cost, biodegradable | dergipark.org.tr |

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. researchgate.net For example, mthis compound could be converted to this compound by reacting it with ethanol. This process can be catalyzed by acids, bases, or enzymes. researchgate.net

Recent research has explored the use of novel catalysts for this transformation. For instance, zinc oxide nanoparticles synthesized using apple-derived compounds have been shown to effectively catalyze the transesterification of methyl benzoates with ethanol. rsc.org Biocatalysis using enzymes like lipases also presents a green alternative for transesterification, valued for its high selectivity under mild conditions. researchgate.net

Esterification of Substituted Benzoylformic Acid with Ethanol

Advanced Synthetic Strategies for Substituted Ethyl Benzoylformates

Beyond direct esterification, more sophisticated methods are employed to create derivatives with specific chemical properties, particularly chirality.

Ethyl benzoylformate and its substituted analogues are excellent prochiral substrates for asymmetric synthesis. The ketone group can be selectively reduced to form a chiral hydroxyl group, yielding optically active ethyl mandelate (B1228975) derivatives, which are important building blocks in the pharmaceutical industry.

Several catalytic systems have been developed to achieve high enantioselectivity in this reduction:

Heterogeneous Catalysis: Cinchona-modified platinum on alumina (B75360) (Pt/Al₂O₃) catalysts have been used for the enantioselective hydrogenation of ethyl benzoylformate, achieving high enantiomeric excess. sigmaaldrich.com

NADH Model Compounds: Chiral 1,4-dihydropyridine (B1200194) derivatives, which mimic the natural cofactor NADH, have been synthesized and used for the asymmetric reduction of ethyl benzoylformate. core.ac.ukacs.org The rigidity of the chiral auxiliary attached to the dihydropyridine (B1217469) ring can significantly enhance the enantiomeric excess of the resulting ethyl mandelate. oup.com

Biocatalysis: Whole-cell biocatalysis offers an environmentally friendly method for asymmetric reduction. Saccharomyces cerevisiae (baker's yeast), either free or immobilized in alginate fibers, can reduce ethyl benzoylformate to (R)-ethyl mandelate with high conversion and excellent enantiomeric excess. researchgate.net

Table 3: Examples of Asymmetric Reduction of Ethyl Benzoylformate

| Catalyst / Method | Chiral Product | Enantiomeric Excess (e.e.) | Source(s) |

| Cinchona modified Pt/Al₂O₃ | Chiral Ethyl Mandelate | 98% | sigmaaldrich.com |

| NADH model with L-proline | Ethyl Mandelate | 83% | core.ac.uk |

| Immobilized S. cerevisiae | (R)-Ethyl Mandelate | 92% | researchgate.net |

| Purified ChADH Enzyme | (R)-Ethyl Mandelate | >99.9% | researchgate.net |

Asymmetric Synthesis of Chiral Derivatives

Diastereoselective Addition Reactions Utilizing Asymmetric Auxiliary Groups

One established approach for inducing asymmetry in a molecule is through the use of a chiral auxiliary. This method involves covalently bonding an optically pure auxiliary group to the substrate, in this case, a benzoylformate derivative. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent nucleophilic addition to the keto-carbonyl group. After the reaction, the auxiliary is cleaved to yield the chiral product.

Organocatalytic Asymmetric Aldol (B89426) Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high efficiency and stereoselectivity. nih.govnih.gov The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been a particular area of focus. nih.govnih.gov In the context of benzoylformate analogues, organocatalysts can facilitate the direct asymmetric aldol reaction between a ketone (the nucleophile) and an α-keto ester like ethyl benzoylformate (the electrophile) to create optically active tertiary alcohols. sumitomo-chem.co.jp These tertiary alcohols are challenging to synthesize by other means, such as asymmetric hydrogenation. sumitomo-chem.co.jp

L-Proline Catalysis in the Synthesis of Optically Active Tertiary Alcohols

The natural amino acid L-proline is a highly effective and inexpensive organocatalyst for asymmetric aldol reactions. sumitomo-chem.co.jptcichemicals.com Pioneering work in the 1970s established its utility in intramolecular reactions, and its application was later extended to intermolecular processes. tcichemicals.comuniroma1.it

Research has demonstrated the first successful use of L-proline as an organic catalyst for the direct asymmetric aldol reaction with ethyl benzoylformate. sumitomo-chem.co.jp In the reaction between cyclohexanone (B45756) and ethyl benzoylformate derivatives, L-proline was found to be the most efficient catalyst. sumitomo-chem.co.jpnih.gov The reaction exhibits remarkable selectivity, particularly when dimethyl sulfoxide (B87167) (DMSO) is used as the solvent. sumitomo-chem.co.jp Under these conditions, the corresponding aldol adduct is produced in high yield with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (96% ee). sumitomo-chem.co.jp The effectiveness of the reaction is influenced by substituents on the benzoylformate ring; electron-withdrawing groups maintain good reactivity, whereas electron-donating groups reduce reactivity while maintaining high selectivity. sumitomo-chem.co.jp

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with Substituted Ethyl Benzoylformates

This table summarizes the results of the L-proline catalyzed aldol reaction, showing the effect of different substituents on the ethyl benzoylformate aromatic ring on the reaction's yield and enantiomeric excess (ee).

| Substituent (X) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| H | 81 | 96 |

| p-NO2 | 85 | 95 |

| p-Cl | 83 | 96 |

| p-Me | 35 | 96 |

| p-OMe | 15 | 95 |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild operating conditions of biocatalysis. nih.govnih.govmdpi.com Enzymes, such as oxidoreductases (ketoreductases), can perform highly enantioselective transformations that are often difficult to achieve with conventional chemical reagents. thieme-connect.de This approach is particularly valuable for producing optically pure molecules like chiral alcohols from prochiral ketones. thieme-connect.de The use of enzymes avoids the need for heavy metals or harsh reagents, aligning with the principles of green chemistry. abap.co.in

Bioreduction of Alpha-Keto Esters with Microorganisms (e.g., Saccharomyces cerevisiae, Streptomyces thermocyaneoviolaceus)

Whole-cell biocatalysis utilizes entire microorganisms to perform desired chemical transformations, offering a robust system where cofactors like NAD(P)H are naturally regenerated. ucl.ac.uk

Saccharomyces cerevisiae (baker's yeast) is a widely used microorganism for the asymmetric reduction of ketones. ucl.ac.uk It contains multiple alcohol dehydrogenases that can reduce α-keto esters to their corresponding α-hydroxy esters.

Streptomyces thermocyaneoviolaceus , a thermophilic actinomycete, has proven to be a highly effective biocatalyst for the stereoselective reduction of α-keto esters. researchgate.net Research has shown that this microorganism can reduce ethyl benzoylformate to the corresponding (R)-alcohol with an enantiomeric excess greater than 98%. researchgate.net Interestingly, the stereochemical outcome can be controlled by additives; in the presence of glutamic acid, the reduction yields the (S)-hydroxy ester with over 99% ee. researchgate.net Two distinct α-keto ester reductases, STKER-II and STKER-III, have been purified from S. thermocyaneoviolaceus and characterized. oup.comresearchgate.net Both enzymes effectively reduce bulky substrates like ethyl 3-methyl-2-oxobutanoate (B1236294) to the (R)-hydroxy ester with excellent enantioselectivity. oup.com

Other microorganisms, including various marine microalgae and actinomycetes, have also been employed for the reduction of α-keto esters, achieving high conversions and enantiomeric excesses (up to 99%) to yield the corresponding (S)-alcohols. abap.co.in

Table 2: Bioreduction of α-Keto Esters by Various Microorganisms

This table presents findings from studies on the bioreduction of different α-keto esters, including ethyl benzoylformate, using whole-cell biocatalysts. It highlights the conversion rates and the enantiomeric excess (ee) of the resulting α-hydroxy esters.

| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Streptomyces thermocyaneoviolaceus | Ethyl benzoylformate | R | - | >98 | researchgate.net |

| Streptomyces thermocyaneoviolaceus (with glutamic acid) | Ethyl benzoylformate | S | - | >99 | researchgate.net |

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | S | 68 | 91 | abap.co.in |

| Hansenula sp. | Benzyl (B1604629) acetoacetate | S | 85 | 97 | scielo.br |

| Chlorella sorokiniana | Various α-keto esters | - | - | >99 | abap.co.in |

Enantioselective Reduction via Immobilized Biocatalysts

To improve the operational stability and reusability of biocatalysts, both isolated enzymes and whole cells can be immobilized on a solid support. ucl.ac.ukscielo.br Immobilization simplifies the separation of the catalyst from the reaction mixture, allows for continuous processing, and can protect the enzyme from harsh reaction conditions. scielo.brrsc.org

A common technique is the entrapment of microbial cells, such as yeast, in calcium alginate spheres. scielo.br This method has been successfully applied to the reduction of ketoesters. For example, immobilized cells of Kluyveromyces marxianus were used for the reduction of benzyl acetoacetate, showing good conversion (78%) and enantioselectivity (62% ee) even after being reused. scielo.br While immobilization can sometimes influence conversion levels and enantiomeric excess, it often leads to a more stable and economically favorable process. scielo.br Similarly, immobilized ketoreductases have been used in continuous flow reactors, allowing for higher substrate concentrations compared to reactions with free enzymes. rsc.org

Carbonyl-Ene Reactions for Benzoylformate Derivatives

The carbonyl-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile), such as a benzoylformate derivative. wikipedia.orgbhu.ac.in This reaction forms a new carbon-carbon bond and a hydroxyl group, with a corresponding shift of the alkene's double bond. wikipedia.org

Ethyl benzoylformate has been identified as a good enophile in these reactions. sumitomo-chem.co.jp For instance, it reacts with cyclohexene (B86901) in the presence of a Lewis acid like titanium tetrachloride to produce the corresponding ene adduct in good yield. sumitomo-chem.co.jp Lewis acids are often used to accelerate the reaction by coordinating to the carbonyl oxygen, thereby lowering the energy of the enophile's Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in

Despite its utility, developing a catalytic asymmetric version of the carbonyl-ene reaction for benzoylformate derivatives has proven to be very challenging. sumitomo-chem.co.jp Attempts to use chiral Lewis acid catalysts, which have been successful for other substrates, have not yielded significant progress for reactions involving ketones like benzoylformates. sumitomo-chem.co.jp The high cost and complexity of potential asymmetric catalysts have led researchers to explore alternative synthetic routes for generating optically active tertiary alcohols from these substrates. sumitomo-chem.co.jp

Derivatization of Substituted Acetophenones

The synthesis of α-keto esters, such as this compound, from substituted acetophenones represents a significant transformation in organic chemistry. Acetophenones serve as readily available and versatile starting materials for creating these valuable compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals. dicp.ac.cnresearchgate.net The conversion typically involves the oxidation of the α-methyl group of the acetophenone (B1666503) to a carbonyl group, which is subsequently esterified. Various synthetic strategies have been developed to achieve this, often involving multiple steps or one-pot procedures that leverage specific reagents to control the reaction pathway. researchgate.net

One of the core challenges in these syntheses is the selective functionalization of the α-carbon of the ketone without promoting unwanted side reactions on the aromatic ring or other functional groups. Methodologies often involve the in-situ generation of reactive intermediates that facilitate the desired transformation under controlled conditions. dicp.ac.cnorganic-chemistry.org Derivatization strategies are therefore crucial for activating the acetophenone substrate appropriately for the subsequent oxidative esterification.

Halogenation and Dealkylation Strategies

A prominent strategy for converting substituted acetophenones into α-keto esters involves a sequence of halogenation followed by reactions that can be mechanistically characterized as a form of dealkylation or elimination. This pathway offers a classic and effective route to the desired product. The process can be conceptualized in distinct stages, beginning with the activation of the acetophenone.

A relevant synthetic approach involves the initial conversion of the starting acetophenone into a more reactive intermediate, such as a 2,2-dimethoxyacetophenone derivative. This intermediate is then subjected to halogenation. The introduction of a halogen, such as chlorine or bromine, to the α-carbon sets the stage for the final transformation. google.com The subsequent step involves the elimination of a part of the molecule, specifically an alkyl halide, under catalytic conditions to yield the final methyl benzoylformate product. This elimination can be considered a dealkylation of the intermediate. google.com For instance, the synthesis of methyl benzoylformate has been achieved by starting with 1-phenylethanone, converting it to 2,2-dimethoxy-acetophenone, and then performing a chlorine- or bromine-based halogenation followed by the catalyzed elimination of an alkyl halide. google.com

Another well-established method is the α-halogenation of the acetophenone itself. The resulting α-halo ketone is a versatile intermediate. The halogenation of the methyl group attached to the carbonyl is a key step. For example, 4'-methylacetophenone (B140295) can be brominated at the α-position using reagents like N-Bromosuccinimide (NBS) with a radical initiator such as Azobisisobutyronitrile (AIBN), or directly using elemental bromine in a suitable solvent like acetic acid. While direct halogenation of 2'-methylacetophenone (B146604) on the acetyl group is the primary step, care must be taken to avoid nuclear halogenation on the aromatic ring. orgsyn.org

Following halogenation, the resulting α-halo-2'-methylacetophenone can be converted to the target this compound. This transformation often proceeds via nucleophilic substitution of the halogen by an alcohol or its corresponding alkoxide, followed by oxidation, or through rearrangement pathways like the Kornblum oxidation if a suitable precursor is used.

Dealkylation strategies are particularly relevant when using substituted acetophenones that contain alkoxy groups, such as methoxy (B1213986) groups, on the aromatic ring. These groups may be used as protecting groups or as part of the initial substrate. Selective dealkylation, or more specifically demethylation, of methoxyacetophenones can be achieved using various reagents. Studies have shown that anhydrous aluminum chloride in acetonitrile (B52724) can effectively demethylate 2'-methoxyacetophenones. oup.com Boron tribromide (BBr₃) is another powerful reagent used for the selective demethylation of acetophenone derivatives, often favoring cleavage at specific positions based on reaction conditions. nih.gov Such dealkylation reactions are critical when the synthesis plan requires the unmasking of a hydroxyl group or when the alkoxy group influences the reactivity of the molecule during other synthetic steps. oup.comnih.gov In the context of mass spectrometry, dealkylation has been observed as a fragmentation pathway for protonated acetophenones, highlighting the chemical feasibility of cleaving these groups. nih.gov

The table below summarizes reaction conditions for the halogenation of a substituted acetophenone, a key step in the derivatization process.

| Method | Reagents | Solvent | Temperature (°C) | Outcome |

| Direct Bromination | 4'-Methylacetophenone, Elemental Bromine (Br₂) | Glacial Acetic Acid | 25 | High yield (75-85%) of α-brominated product. |

| Radical Bromination | 4'-Methylacetophenone, N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | Reflux | Good yield (65-72%), requires purification. |

| Oxidative Bromination | 4'-Methylacetophenone, HBr, H₂O₂ | Dichloromethane | 40 | Safer method avoiding liquid bromine, moderate yield (70-78%). |

| Chlorination | Acetophenone, Chlorine Gas | Inert Gas Supply | 20-100 | Produces chlorinated acetophenones. google.com |

Chemical Reactivity and Transformation Studies of Ethyl 2 Methylbenzoylformate

Reactions at the Keto Group

The keto group in Ethyl 2-methylbenzoylformate is a primary site for chemical reactions, particularly reductions that transform the carbonyl functional group into a hydroxyl group or a methylene (B1212753) group. These transformations are fundamental in organic synthesis for creating new chiral centers and functionalized molecules.

Reduction Reactions

Reduction of the α-keto ester functionality in molecules like this compound is a key strategy for producing optically active α-hydroxy esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov

Catalytic hydrogenation is a widely employed method for the reduction of ketones. In the context of α-keto esters such as this compound, this reaction is crucial for synthesizing the corresponding α-hydroxy esters. The process typically involves the use of a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas.

The enantioselective hydrogenation of α-ketoesters is a well-studied and highly effective method for producing chiral α-hydroxy esters. nih.gov The most prominent and successful system for this transformation involves using a platinum catalyst modified with cinchona alkaloids, such as cinchonidine. nih.govrsc.org This heterogeneous catalytic system demonstrates high efficiency in converting prochiral ketones into chiral alcohols with significant enantiomeric excess (ee).

Research on the hydrogenation of ethyl benzoylformate, a closely related substrate, over a cinchonidine-modified Pt/Al₂O₃ catalyst has been studied extensively. rsc.orgresearchgate.net The kinetic results from these studies show that as the concentration of the chiral modifier (cinchonidine) increases, the enantioselectivity of the reaction improves, while the initial reaction rate tends to decrease. rsc.orgresearchgate.net Under optimized conditions, an enantiomeric excess of up to 85% for (R)-ethyl mandelate (B1228975) has been achieved in the hydrogenation of ethyl benzoylformate. rsc.org The choice of solvent also plays a role, with studies showing that carboxylic acids can have a positive influence on enantioselectivity. researchgate.net

| Catalyst | Chiral Modifier | Substrate | Product | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 5% Pt/Al₂O₃ | (-)-Cinchonidine (CD) | Ethyl Benzoylformate (EBF) | (R)-Ethyl Mandelate | 85% | rsc.org |

| Pt/Al₂O₃ | Cinchonidine Derivatives | α-Keto Acetals | α-Hydroxy Acetals | Up to 97% | researchgate.net |

The mechanism of enantioselection in the platinum-cinchona system, while extensively researched, remains a subject of debate. nih.gov The prevailing models suggest that enantiodifferentiation occurs on the catalytically active metal surface through the formation of diastereomeric complexes between the chiral modifier, the reactant, and the platinum surface. nih.gov

The cinchona alkaloid, acting as the chiral modifier, adsorbs onto the platinum surface. The substrate, this compound, then interacts with this chirally modified surface. This interaction is believed to occur through a specific binding mode, likely involving the formation of a transient diastereomeric complex. The structure and stability of this complex dictate the preferential adsorption and subsequent hydrogenation of one of the two prochiral faces of the keto group. It is proposed that the ester group of the α-ketoester plays a crucial directing role in the preferred adsorption on the catalyst surface, independent of the steric bulk on either side of the keto-carbonyl group. researchgate.net This directed adsorption leads to the formation of one enantiomer of the corresponding α-hydroxy ester in excess.

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgunacademy.com This reaction is particularly effective for reducing aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in

When applied to this compound, the Clemmensen reduction would target the keto group. The reaction involves heating the carbonyl compound with an excess of zinc amalgam and concentrated hydrochloric acid. annamalaiuniversity.ac.in The strongly acidic conditions mean the substrate must be stable in a hot acid environment. wikipedia.orgunacademy.com The expected product of the Clemmensen reduction of this compound would be Ethyl 2-methylphenylacetate, where the carbonyl group is fully reduced to a methylene (CH₂) group.

Reaction Scheme:

Reactant: this compound

Reagents: Zn(Hg), conc. HCl

Product: Ethyl 2-methylphenylacetate

It is important to note that while the keto group is reduced, the ester functional group is generally stable under the conditions required for this reaction. allen.in

Biocatalytic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols from prochiral ketones. nih.gov This method utilizes whole microbial cells or isolated enzymes (oxidoreductases) as catalysts. nih.govnih.gov These biocatalysts can perform reductions with high stereo-, regio-, and chemoselectivity.

The reduction of α-keto esters, such as ethyl benzoylformate and ethyl pyruvate, has been successfully demonstrated using various microorganisms. Baker's yeast (Saccharomyces cerevisiae) has been used to reduce esters derived from benzoylformate, yielding the corresponding (R)-alcohols. nih.gov Other microorganisms, such as Candida parapsilosis and Aureobasidium pullulans, have also been employed for the efficient biocatalytic reduction of α-keto esters to produce optically enriched α-hydroxypropanoates and other chiral alcohols. abap.co.inabap.co.innih.gov These reactions often result in good to excellent enantiomeric excess and high yields. abap.co.innih.gov

| Biocatalyst | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl Benzoylformate | (R)-alcohol | Variable | Variable | nih.gov |

| Candida parapsilosis ATCC 7330 | Alkyl 2-oxopropanoates | (S)-alcohols | ≤ 91% | ≤ 68% | abap.co.inabap.co.in |

| Aureobasidium pullulans SC 13849 | Ethyl 2-oxo-2-(1',2',3',4'-tetrahydro-1',1',4',4'-tetramethyl-6-naphthalenyl) acetate | (R)-alcohol | 96% | 98% | nih.gov |

Biocatalytic Reductions for Chiral Alcohol Production

Enzymatic Stereoselectivity Studies

The enzymatic reduction of α-keto esters is a well-established method for the synthesis of chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical and fine chemical industries. Various microorganisms, particularly yeasts, are known to catalyze these reductions with high stereoselectivity.

Studies on analogues such as ethyl benzoylformate have shown that baker's yeast (Saccharomyces cerevisiae) reduces the keto group to afford the corresponding (R)-alcohol. nih.gov The enantioselectivity of these reductions can be influenced by the ester substituent and reaction conditions. For instance, in the case of ethyl benzoylformate, the addition of methyl vinyl ketone has been shown to increase the enantioselectivity of the reduction. nih.gov

The yeast Candida parapsilosis is recognized as a versatile biocatalyst for a range of oxidation-reduction reactions, including the asymmetric reduction of ketones. amazonaws.comresearchgate.net Carbonyl reductases from this yeast are known to produce chiral alcohols with high optical purity. researchgate.net Similarly, Candida macedoniensis has been successfully employed for the stereospecific reduction of a related keto-pantothenate ester, yielding the corresponding D-(+)-pantothenate with high enantiomeric excess. nih.gov

While specific data for the enzymatic reduction of this compound is not extensively documented, the general trends observed with structurally similar α-keto esters suggest that various yeast strains can effectively catalyze its stereoselective reduction to the corresponding ethyl 2-hydroxy-2-(o-tolyl)acetate. The expected outcome is the formation of a chiral alcohol, with the stereochemistry being dependent on the specific yeast and its enzymatic machinery.

Table 1: Examples of Enzymatic Reduction of α-Keto Esters

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl benzoylformate | Saccharomyces cerevisiae | (R) | >98% | researchgate.net |

| Methyl benzoylformate | Saccharomyces cerevisiae | (R) | High | nih.gov |

| Ethyl 2'-ketopantothenate | Candida macedoniensis | D-(+) | >98% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Candida parapsilosis | (R) or (S) | >99% | researchgate.net |

Mechanistic Insights into Enzyme-Mediated Reductions

The stereochemical outcome of enzyme-mediated carbonyl reductions is governed by the specific oxidoreductase enzymes present in the microorganism. researchgate.net These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a source of hydride for the reduction. researchgate.net

In many yeast-catalyzed reductions, the stereoselectivity follows Prelog's rule, which predicts the formation of (S)-alcohols. However, numerous exceptions exist, and some enzymes exhibit anti-Prelog stereospecificity. For example, novel carbonyl reductases have been identified in Candida parapsilosis that catalyze the anti-Prelog reduction of prochiral ketones. nih.govresearchgate.net

The active site of the enzyme plays a crucial role in determining the stereochemical course of the reaction. The substrate binds to the active site in a specific orientation, allowing for the transfer of a hydride from the cofactor to one of the two enantiotopic faces of the carbonyl group. The precise positioning of the substrate and cofactor within the enzyme's chiral environment dictates which face is attacked, thus leading to the observed stereoselectivity.

Reactions with Nucleophiles

The electrophilic carbonyl carbons of this compound are susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

The addition of a cyano group to a carbonyl function is a valuable transformation in organic synthesis. The use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source offers a safer alternative to hydrogen cyanide. researchgate.net This reaction, known as cyanosilylation, is typically catalyzed by Lewis acids. organic-chemistry.org

In the case of this compound, the cyanosilylation reaction would involve the addition of TMSCN to the ketone carbonyl group. A Lewis acid catalyst would activate the carbonyl group towards nucleophilic attack by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org The cyanide ion from TMSCN then attacks the activated carbonyl carbon, followed by the trapping of the resulting alkoxide with the trimethylsilyl group to yield the O-trimethylsilyl cyanohydrin.

The reaction is envisioned to proceed through a dual activation mechanism where the Lewis acid activates the ketone, and a Lewis base component can activate the TMSCN. organic-chemistry.orgnih.gov This approach has been shown to be effective for the cyanosilylation of a variety of ketones. organic-chemistry.org

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound in the presence of a Lewis acid, is a particularly useful variant. thieme-connect.de

This compound can act as the electrophilic partner in a Mukaiyama aldol reaction. The reaction with a silyl enol ether, such as a silyl ketene (B1206846) acetal (B89532) derived from an ester, would be promoted by a Lewis acid. The Lewis acid activates the ketone carbonyl of this compound, facilitating the nucleophilic attack by the silyl enol ether. Subsequent hydrolysis of the resulting silylated aldol adduct would afford the β-hydroxy ester product.

The stereochemical outcome of the aldol reaction can be controlled by using chiral Lewis acids or by employing silyl enol ethers with defined geometry (E or Z), leading to the formation of syn or anti aldol products. thieme-connect.deharvard.edu For instance, stereoselective aldol reactions of aldehydes and ketones have been achieved using ethyl α-fluoro silyl enol ether. figshare.com

Paternò-Büchi Reactions for Oxetane (B1205548) Synthesis

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane ring. This reaction is a powerful tool for the synthesis of these four-membered oxygen-containing heterocycles. nih.gov

Traditionally, the Paternò-Büchi reaction requires UV light to excite the carbonyl compound to its reactive triplet state. nih.gov However, recent advancements have enabled this reaction to be carried out under visible light through the use of a photocatalyst that facilitates triplet energy transfer. chemrxiv.orgchemrxiv.org

For aryl glyoxylates, a class of compounds to which this compound belongs, a visible-light-mediated Paternò-Büchi reaction has been successfully developed. nih.govfigshare.com This process relies on an iridium-based photocatalyst that absorbs visible light and transfers its triplet energy to the aryl glyoxylate (B1226380). chemrxiv.org The resulting triplet-state glyoxylate then undergoes the [2+2] cycloaddition with an alkene to form the corresponding oxetane. chemrxiv.org

This method offers a milder and more scalable alternative to the traditional UV-mediated reaction. nih.gov The proposed mechanism involves the excitation of the photocatalyst by visible light, followed by intersystem crossing to its triplet state. Subsequent triplet-triplet energy transfer to the this compound generates its reactive triplet state, which then adds to the alkene in a stepwise manner via a 1,4-biradical intermediate to furnish the oxetane product. chemrxiv.org

Reactions at the Ester Group

The ester group in this compound is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. Two common reactions at this functional group are hydrolysis and transesterification.

Hydrolysis Reactions

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. libretexts.org

Under acidic conditions , the hydrolysis of an ester is a reversible process. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric or sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. pdx.edu To drive the equilibrium towards the products—2-methylbenzoylformic acid and ethanol (B145695)—an excess of water is generally used. libretexts.org

Base-promoted hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org This is the more common method for ester hydrolysis. The reaction is typically performed by heating the ester with a dilute aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt (sodium 2-methylbenzoylformate) and ethanol. emu.edu.tr Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free 2-methylbenzoylformic acid. emu.edu.tr

| Reaction | Catalyst | Conditions | Products | Reversibility |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Heat, Excess Water | 2-Methylbenzoylformic acid, Ethanol | Reversible |

| Base-Promoted Hydrolysis | Strong Base (e.g., NaOH) | Heat | Sodium 2-methylbenzoylformate, Ethanol | Irreversible |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of this compound with the alkyl group of another alcohol. This reaction can also be catalyzed by either an acid or a base. libretexts.org The general principle involves reacting the ester with a large excess of the desired alcohol to shift the equilibrium towards the formation of the new ester. visualizeorgchem.com

In acid-catalyzed transesterification , a strong acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. libretexts.org The mechanism is analogous to that of acid-catalyzed hydrolysis.

Under basic conditions , an alkoxide corresponding to the new alcohol is used as the nucleophile. libretexts.org For instance, to convert this compound to mthis compound, sodium methoxide (B1231860) in methanol (B129727) would be employed. The methoxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels the ethoxide ion to form the new ester. youtube.com The use of the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion. libretexts.org

| Reaction Type | Catalyst | Reagents | Key Feature |

| Acid-Catalyzed | Strong Acid | Excess of a new alcohol | Reversible; equilibrium driven by excess alcohol |

| Base-Catalyzed | Alkoxide of a new alcohol | Excess of the new alcohol | Irreversible; driven by the formation of a stable alkoxide |

Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the ortho-para directing, activating methyl group and the meta-directing, deactivating benzoylformate group.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

Electrophilic aromatic substitution reactions introduce a substituent onto the aromatic ring. The existing substituents on the benzene ring of this compound dictate the position of the incoming electrophile. The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. Conversely, the benzoylformate group (-COCO₂Et) contains a carbonyl group directly attached to the ring, making it a deactivating group and a meta-director. libretexts.org

In the case of bromination, a common electrophilic aromatic substitution reaction, the regiochemical outcome will be a result of the interplay between these two directing effects. Given the substitution pattern of this compound, the positions open for substitution are at C3, C4, C5, and C6.

The methyl group at C2 directs incoming electrophiles to the C3 (ortho) and C6 (ortho) and C4 (para) positions.

The benzoylformate group at C1 directs incoming electrophiles to the C3 (meta) and C5 (meta) positions.

The directing effects of the two groups are reinforcing at the C3 position. Therefore, it is expected that bromination of this compound would preferentially occur at the C3 position. The reaction is typically carried out using a bromine source, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

A general representation of the bromination reaction is as follows: C₆H₄(CH₃)(COCO₂C₂H₅) + Br₂ --(FeBr₃)--> C₆H₃Br(CH₃)(COCO₂C₂H₅) + HBr

Friedel-Crafts Acylation Reactions with Analogues

Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). visualizeorgchem.com A significant limitation of this reaction is that it does not proceed on aromatic rings that are strongly deactivated. libretexts.org The benzoylformate group is deactivating, which would make Friedel-Crafts acylation of this compound itself challenging.

However, considering analogues where the substitution pattern allows for the reaction, the directing effects of the substituents play a crucial role. For instance, in the Friedel-Crafts acylation of toluene (B28343) (an analogue with an activating methyl group), the reaction yields a mixture of ortho and para isomers, with the para isomer typically predominating due to reduced steric hindrance. chegg.comyoutube.com

For an analogue of this compound that could undergo Friedel-Crafts acylation, such as a derivative with a less deactivating group in place of the benzoylformate moiety, the incoming acyl group would be directed by the existing substituents. In a scenario with both an activating ortho, para-director and another group, the position of acylation would depend on the relative directing strengths and steric factors. For example, in the acylation of a compound with a methyl group and another substituent, the outcome is a balance between the electronic directing effects and the steric hindrance at the possible positions of substitution.

The acylation reaction is generally irreversible because the product, an aromatic ketone, is less reactive than the starting material due to the deactivating nature of the newly introduced acyl group. organic-chemistry.org This prevents polyacylation, which can be a problem in Friedel-Crafts alkylation. libretexts.org

| Reagent | Product | Catalyst |

| Acetyl chloride | Acetophenone (B1666503) | Aluminum chloride |

| Acetic anhydride | p-Methylacetophenone (from toluene) | Aluminum chloride |

Mechanistic Investigations of Reactions Involving Ethyl 2 Methylbenzoylformate

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving α-keto esters like ethyl 2-methylbenzoylformate are diverse and dependent on the reacting partners and conditions. Reactions can proceed through various mechanisms, including nucleophilic substitution, ring-expansion, or cycloadditions. researchgate.net For instance, in reactions with nucleophiles, two primary pathways can compete: a direct nucleophilic substitution at the carbon bearing a leaving group or a more complex ring-expansion mechanism. The pathway taken is often dictated by the basicity and nucleophilicity of the reaction medium. researchgate.net

Role of Catalysts and Additives in Stereocontrol and Yield

Catalysts and additives play a pivotal role in directing the stereochemical outcome and improving the yield of reactions involving esters like this compound. In catalytic asymmetric synthesis, chiral catalysts are employed to create stereogenic centers with high enantiomeric excess (ee). For example, in the hydrogenation of α-keto esters, cinchona-modified platinum catalysts have been shown to significantly enhance both the reaction rate and the enantioselectivity. researchgate.net The interaction between the catalyst, the modifier, and the substrate creates a chiral environment that favors the formation of one enantiomer over the other.

The choice of catalyst can fundamentally alter the reaction mechanism and product distribution. For instance, in multicomponent reactions, the outcome can be highly dependent on the catalyst source. researchgate.net Similarly, organocatalysts, such as those derived from squaramide, can be used to achieve high yields and ee values in Friedel-Crafts reactions of related compounds. researchgate.net Additives, often bases or co-catalysts, are also critical. In Horner-Wadsworth-Emmons reactions, the choice of a base, such as LiOH·H₂O or Ba(OH)₂·8H₂O, can dramatically influence the E/Z selectivity of the resulting α,β-unsaturated esters. researchgate.net The precise role of the catalyst is often to lower the energy of the transition state leading to the desired product, thereby increasing the reaction rate and selectivity. rsc.org

The solvent is not merely a medium for the reaction but an active participant that can significantly influence reactivity and selectivity. Solvent properties such as polarity, proticity, and viscosity can affect the stability of reactants, intermediates, and transition states, thereby altering reaction rates and equilibrium positions. whiterose.ac.uk In the hydrogenation of ethyl benzoylformate, a close analog of this compound, the reaction kinetics were observed to change with the solvent, in this case, toluene (B28343). researchgate.net

The selection of a solvent can determine which of several possible reaction pathways is favored. researchgate.net For example, polar solvents may stabilize charged intermediates or transition states, accelerating reactions that proceed through such species. In contrast, nonpolar solvents might favor concerted mechanisms. In crystallization processes, solvent choice is critical for controlling which polymorphic form of a compound is produced, as different solvents can lead to different crystal morphologies and structures. whiterose.ac.uk The effect of the solvent on selectivity has been observed in Horner-Wadsworth-Emmons reactions, where performing the reaction under solvent-free conditions or in a specific solvent like THF can lead to high stereoselectivity. researchgate.net

Table 1: Effect of Reaction Conditions on Product Selectivity

| Reactant System | Variable | Observation | Reference |

|---|---|---|---|

| Ethyl 4-chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates | Reagent ratio, temperature, basicity | Governs the competition between ring expansion and nucleophilic substitution pathways. | researchgate.net |

| Aldehydes with phosphonate (B1237965) reagents (Horner-Wadsworth-Emmons) | Base (LiOH·H₂O vs. Ba(OH)₂·8H₂O), Solvent (Solvent-free vs. THF) | High E-selectivity (92-99%) is achieved, with specific bases improving selectivity for certain aldehydes. | researchgate.net |

| Ritonavir Crystallization | Solvent (acetone, ethyl acetate, toluene vs. ethanol) | Recrystallization from different solvents yields different polymorphic forms (Form I vs. Form II). | whiterose.ac.uk |

Spectroscopic and Computational Analysis of Intermediates

The direct observation and characterization of transient intermediates are challenging but essential for understanding reaction mechanisms. A combination of spectroscopic techniques and computational analysis provides powerful insights into the structure and stability of these species. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to identify and characterize reaction products and, where possible, stable intermediates. researchgate.netnih.gov

Computational methods, especially Density Functional Theory (DFT), complement experimental data by providing detailed information about the geometry, energy, and electronic properties of all species along the reaction pathway, including short-lived intermediates and transition states. nih.govnih.gov By calculating properties such as vibrational frequencies and NMR chemical shifts, theoretical results can be directly compared with experimental spectra to confirm the structure of an observed species. nih.gov Molecular Electrostatic Potential (MEP) maps, for instance, can identify sites of electrophilic and nucleophilic attack, helping to rationalize the observed reactivity. nih.gov

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules in solution, including reaction intermediates and complexes. nih.gov ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, allowing for the determination of the molecular backbone and the position of functional groups. nih.govbeilstein-journals.org For example, in the characterization of a synthesized thiazole (B1198619) carboxylate, ¹H NMR signals confirmed the presence of aromatic protons, the benzylidene proton, and the ethyl ester group, while ¹³C NMR identified the carbonyl and aromatic carbons, confirming the proposed structure. nih.gov

In the study of reaction mechanisms, NMR can be used to monitor the progress of a reaction over time, identifying the appearance of intermediates and the formation of products. researchgate.net For more complex systems, such as protein-ligand complexes, advanced NMR techniques like chemical shift perturbation (CSP) and nuclear Overhauser effect (NOE) spectroscopy can identify binding interfaces and provide structural constraints. nih.govnih.gov These methods are crucial for understanding the non-covalent interactions that stabilize intermediates and complexes.

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms in organic chemistry. nih.gov By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure and energy of molecules, allowing for the comprehensive exploration of reaction pathways. pku.edu.cnresearchgate.net Researchers can compute the geometries of reactants, products, intermediates, and transition states, and the associated energy changes provide critical kinetic and thermodynamic information. rsc.org

A key application of DFT is the comparison of multiple potential reaction pathways. For example, in a study of [8+2] cycloadditions, DFT calculations were used to evaluate five different possible mechanisms. By comparing the activation Gibbs free energies for each pathway, the most favorable route was identified, explaining the experimental observation of the specific cycloadduct. pku.edu.cn Furthermore, DFT can elucidate the origins of stereoselectivity by calculating the energies of the transition states leading to different stereoisomers. The pathway with the lower energy transition state is favored, explaining why one stereoisomer is formed preferentially. rsc.org Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is another DFT-based tool that provides insights into reactivity and the nature of electronic transitions. nih.gov

Table 2: Application of DFT in Mechanistic Studies

| Studied System/Reaction | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | B3LYP/6-311G(d,p) and cc-pVTZ | Calculated vibrational frequencies and chemical shifts agreed with experimental data. FMO analysis revealed a small HOMO-LUMO gap. | nih.gov |

| NHC-catalyzed [2+2] cycloaddition | Not specified | Identified the rate- and stereoselectivity-determining step and elucidated the favorable reaction mechanism among competing pathways. | rsc.org |

| [8+2] Cycloadditions of Dienylfurans | B3LYP/6-31+G(d) | Determined the most favored reaction pathway by comparing the activation Gibbs free energies of five potential routes. | pku.edu.cn |

| 2-Methylxanthen-9-one | B3LYP/6-31G(d,p) | Performed geometry optimization and analyzed FMOs (HOMO-LUMO energies) and Molecular Electrostatic Potential (MEP). | nih.gov |

Decarboxylation Mechanisms of Glyoxylate (B1226380) Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For glyoxylate derivatives and related α-keto acids, this process is a key step in various metabolic and synthetic pathways. The mechanism of decarboxylation often depends on the structure of the molecule. Carboxylic acids that have a carbonyl group at the β-position (β-keto acids) undergo decarboxylation relatively easily upon heating through a cyclic transition state. youtube.com

In biological systems, the decarboxylation of glyoxylate is an enzymatic process. For instance, some bacteria utilize a glyoxylate fermentation pathway where glyoxylate is decarboxylated by the enzyme glyoxylate decarboxylase to form tartronic semialdehyde and CO₂. wikipedia.org In other contexts, such as photorespiration in plants, glyoxylate can be oxidized, leading to the release of CO₂. nih.gov The decarboxylation of glyoxylate derivatives can also be part of linked chemical cycles that are considered protometabolic analogs of the citric acid cycle. nih.gov In these non-enzymatic systems, oxidative decarboxylation can be promoted by oxidizing agents like hydrogen peroxide (H₂O₂), converting α-keto acids into carboxylic acids with one fewer carbon atom. nih.gov The stability of the intermediate formed after the loss of CO₂, often a carbanion or enolate, is a key factor influencing the ease of decarboxylation. wikipedia.org

Applications of Ethyl 2 Methylbenzoylformate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The bifunctional nature of ethyl 2-methylbenzoylformate allows it to participate in numerous organic reactions. The ketone group can undergo nucleophilic addition and condensation reactions, while the ester group can be hydrolyzed, reduced, or transesterified. This reactivity makes it a key starting material for constructing intricate molecular architectures, particularly in the pharmaceutical and agrochemical sectors. vulcanchem.com Its utility as a building block is central to the synthesis of high-value, specialized organic compounds. vulcanchem.comanshulchemicals.com

The keto-ester functionality within this compound and its analogs, such as ethyl benzoylformate, is a key feature that renders it a valuable precursor for a range of pharmaceutical intermediates. vulcanchem.comanshulchemicals.com These intermediates are crucial for building the core structures of various biologically active compounds. anshulchemicals.com

A significant application of ethyl benzoylformate, a close analog of this compound, is in the synthesis of optically active tertiary alcohols. These structures are important chiral building blocks for pharmaceuticals. sumitomo-chem.co.jp One notable method is the L-proline catalyzed direct asymmetric aldol (B89426) reaction between a ketone, like cyclohexanone (B45756), and ethyl benzoylformate. sumitomo-chem.co.jp This reaction constructs a tetrasubstituted carbon center with high levels of control over the stereochemistry, yielding the desired aldol adduct with excellent diastereoselectivity and enantioselectivity. sumitomo-chem.co.jp

Research has demonstrated that the choice of solvent and reactants significantly impacts the reaction's outcome. For instance, using dimethyl sulfoxide (B87167) (DMSO) as the solvent can lead to good yields and high selectivity. sumitomo-chem.co.jp

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Ethyl Benzoylformate

| Nucleophile | Catalyst | Solvent | Yield | Diastereomer Ratio | Optical Purity (% ee) |

|---|---|---|---|---|---|

| Cyclohexanone | L-Proline | DMSO | Good | >20:1 | 96% |

| Cyclopentanone | L-Proline | - | Reduced Selectivity | - | - |

This table illustrates findings from studies on ethyl benzoylformate, a compound structurally similar to this compound. sumitomo-chem.co.jp

Chiral aryl alcohols are pivotal intermediates in the synthesis of many pharmaceuticals. nih.gov The ketone moiety of this compound can be targeted by asymmetric reduction reactions to produce chiral secondary alcohols. Various biocatalytic and chemocatalytic methods are employed for the enantioselective reduction of aryl ketones to their corresponding chiral alcohols, which are valuable synthons for drug development. nih.govresearchgate.net

The adjacent keto and ester groups in this compound make it an ideal precursor for synthesizing heterocyclic compounds. vulcanchem.com These ring systems are foundational to a vast number of pharmaceuticals. The compound can undergo condensation reactions with binucleophilic reagents to form various heterocyclic structures. For example, analogs like methyl benzoylformate are used as precursors for heterocyclic drugs such as benzimidazoles and quinazolines. vulcanchem.com

In addition to its role in pharmaceuticals, this compound and related compounds serve as important intermediates in the agrochemical industry. vulcanchem.comanshulchemicals.com They are used as building blocks in the manufacturing of pesticides and herbicides designed to protect crops and improve yield. anshulchemicals.comgoogle.com

A specific application in the agrochemical field is the use of this compound analogs as a building block for certain classes of herbicides, such as those containing a benzimidazolinone core. vulcanchem.com The structural components of the keto-ester are incorporated into the final active ingredient, contributing to its herbicidal activity. The this compound moiety can be chemically modified through a series of reactions to construct the complex molecular framework of the final herbicidal product.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl benzoylformate |

| Methyl benzoylformate |

| Cyclohexanone |

| Cyclopentanone |

| Acetone |

| L-Proline |

| Dimethyl sulfoxide (DMSO) |

| Benzimidazole |

| Quinazoline |

Fragrances and Flavor Compounds

The olfactory characteristics of this related compound are detailed in the table below.

| Olfactory Characteristic | Description |

| Odor Type | Floral thegoodscentscompany.com |

| Odor Profile | Described as having notes of ylang-ylang, orange flower, and grape. thegoodscentscompany.com |

| Application | Used to improve, enhance, or modify fragrances in perfumes, cosmetics, and personal care products. googleapis.com |

Photoinitiator Applications

This compound belongs to the glyoxylate (B1226380) class of compounds, which have been investigated for their role as photoinitiators. mdpi.comresearchgate.net These molecules can initiate polymerization reactions upon exposure to light, making them critical components in UV and visible light-curing systems. uvabsorber.com As Type I photoinitiators, glyoxylate derivatives can function as monocomponent systems, simplifying the formulation of photocurable resins by generating initiating radicals through the homolytic cleavage of a bond upon photoexcitation. mdpi.com

UV-Curable Coatings and Inks

Glyoxylate derivatives are employed as photoinitiators in the formulation of UV-curable coatings and inks. mdpi.comchemicalbook.com When exposed to UV light, these compounds generate free radicals that initiate the rapid polymerization of monomers and oligomers, such as acrylates. sinocurechem.comlongchangchemical.com This process, known as UV curing, facilitates the rapid transformation of liquid resins into solid, cross-linked polymer networks. uvabsorber.comdntb.gov.ua This technology is highly valued in industrial applications for its speed and efficiency, enabling the production of durable coatings for metals, plastics, and wood, as well as fast-drying inks for high-quality printing. longchangchemical.comspecialchem.comsongwon.com The use of photoinitiators like those in the glyoxylate family is essential for achieving the high-performance characteristics of UV-cured products, including enhanced surface properties and chemical resistance. specialchem.com

Deep-Layer Photocuring with Visible Light

A significant application of glyoxylate derivatives, particularly modified methyl benzoylformate (MBF) structures, is in the deep-layer photocuring of polymers using visible light, such as that from LED sources at 405 nm. mdpi.comacs.orgresearchgate.net A key challenge in curing thick materials is the limited penetration of light. researchgate.net Glyoxylate derivatives are advantageous in this area due to their characteristically weak absorption in the visible light spectrum. mdpi.comresearchgate.net This property allows light to penetrate deeper into the resin, enabling the curing of polymer layers up to 6.5 cm thick in as little as 30 seconds. mdpi.comacs.orgencyclopedia.pub Furthermore, this weak absorption results in the production of nearly colorless coatings, which is a desirable outcome for many applications. mdpi.comresearchgate.net Some systems also exhibit photobleaching, where the photoinitiator becomes transparent as it is consumed, further increasing the depth of light penetration. researchgate.netnih.gov

Design of Novel Photoinitiators from Glyoxylate Derivatives

There is active research in the molecular design of new photoinitiators based on the glyoxylate scaffold to enhance their performance, particularly for visible light applications. mdpi.comacs.org One effective strategy involves the synthesis of derivatives by introducing electron-donating or electron-accepting groups to the parent structure. mdpi.com This modification can shift the absorption spectrum of the molecule, making it more sensitive to visible light wavelengths. mdpi.com For instance, a 2021 study by Sun and coworkers proposed a series of glyoxylate derivatives that could be effectively used for photopolymerization at 405 nm. mdpi.com Among these, dimethyl 1,4-dibenzoylformate was found to be the most efficient for the free radical polymerization of acrylates. mdpi.com

Another innovative approach involves creating carbazole-based ethyl glyoxylate derivatives. nih.govunisa.edu.au These novel compounds have demonstrated robust absorption in the near-UV/visible range and achieve higher acrylate (B77674) function conversions compared to benchmark photoinitiators like methyl benzoylformate (MBF). nih.govunisa.edu.au Such research introduces pioneering strategies for designing highly efficient, monocomponent photoinitiating systems for advanced applications like 3D printing. nih.govunisa.edu.au

The table below summarizes the performance of different glyoxylate derivatives in photopolymerization.

| Photoinitiator Derivative | Monomer System | Light Source | Key Finding |

| Dimethyl 1,4-dibenzoylformate (DM-BD-F) | TPGDA or TMPTA Acrylates | 405 nm LED | Proved to be the most efficient in a series of derivatives due to its ability to produce twice as many radicals. mdpi.com |

| Carbazole-based Ethyl Glyoxylates (CEGs) | Acrylates | Visible LED | Showed higher acrylate function conversions compared to the benchmark MBF. nih.govunisa.edu.au |

| Methyl Benzoylformate (MBF) Derivatives | Acrylates | 405 nm LED | Successfully applied to deep-layer photocuring, achieving a depth of 6.5 cm in 30 seconds. acs.org |

Polymer Chemistry Applications

Monomer and Co-monomer in Polymerization

While this compound is primarily utilized for its photoinitiating properties, the related compound ethyl glyoxylate has been demonstrated to function as a monomer in polymerization. nih.govresearchgate.net Research has shown that polyglyoxylates can be synthesized through the polymerization of commercially available glyoxylate monomers like ethyl glyoxylate. nih.govresearchgate.net

These polymers are notable for being a class of "self-immolative" polymers. nih.gov This means they are designed to degrade via an end-to-end depolymerization mechanism when a stabilizing end-cap is cleaved by a specific trigger, such as UV light. nih.govresearchgate.net For example, poly(ethyl glyoxylate) can be synthesized and subsequently end-capped with a photolabile group. Upon UV irradiation, the end-cap is removed, triggering rapid depolymerization back to small molecules. nih.gov This approach allows for the creation of polymers with tunable properties that can be designed to break down into non-toxic products. nih.gov Furthermore, ethyl glyoxylate can be used to prepare random copolymers with other glyoxylate monomers, and it can be incorporated into amphiphilic self-immolative block copolymers. nih.govproquest.com

Modification of Polymer Properties

This compound belongs to the family of benzoylformate esters, which are recognized for their utility as photoinitiators in UV-curable systems. These systems are integral to a wide range of industrial applications, including coatings, inks, adhesives, and the fabrication of dental materials. The fundamental mechanism involves the absorption of UV light, which excites the photoinitiator molecule and leads to the generation of free radicals. These radicals then initiate the polymerization of monomer units, such as acrylates and methacrylates, to form a cross-linked polymer network.

The structure of the photoinitiator significantly influences the kinetics of polymerization and, consequently, the final properties of the cured polymer. Factors such as the absorption wavelength, the efficiency of radical generation, and the reactivity of the generated radicals are all critical. While extensive research is available for commercially prevalent photoinitiators like Methyl benzoylformate (MBF) and Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), specific data detailing the performance of this compound is less documented in publicly accessible literature. nih.govresearchgate.netresearchgate.net

However, by drawing parallels with its close structural analogs, we can infer its potential impact on polymer properties. For instance, benzoylformate derivatives are known to be effective in initiating the polymerization of various monomers, leading to polymers with desirable mechanical and thermal characteristics. The efficiency of these photoinitiators can be compared by examining key polymerization parameters.

Table 1: Comparative Photoinitiation Efficiency of Related Benzoylformate Derivatives

| Photoinitiator | Monomer System | Double Bond Conversion (%) | Curing Time (s) | Curing Depth (cm) |

|---|---|---|---|---|

| Methyl benzoylformate (MBF) | Acrylate Monomers | High | Fast | Up to 6.5 researchgate.net |

Note: Data for this compound is not available in the cited sources. The table illustrates the type of data required for a comprehensive evaluation.

The modification of polymer properties extends to their mechanical strength, thermal stability, and surface characteristics. The choice of photoinitiator can influence the degree of cross-linking within the polymer network. A higher degree of cross-linking typically results in a more rigid material with a higher glass transition temperature (Tg), increased hardness, and improved chemical resistance. Conversely, a lower cross-linking density may lead to a more flexible material.

Research on related compounds demonstrates that the photoinitiator's structure and concentration can be tuned to achieve specific outcomes. For example, studies on novel glyoxylate derivatives have shown higher acrylate function conversions compared to the benchmark photoinitiator MBF, indicating a potential for creating more completely cured and stable polymer networks. researchgate.net

Table 2: Potential Influence of Photoinitiator Structure on Final Polymer Properties

| Polymer Property | Effect of Higher Photoinitiator Efficiency | Potential Advantage |

|---|---|---|

| Mechanical Strength | Increased cross-link density | Higher tensile strength and hardness |

| Thermal Stability | More complete polymerization | Higher glass transition temperature (Tg) |

| Curing Speed | Faster radical generation | Reduced processing time |

| Yellowing | Absorption characteristics | Potential for low-yellowing formulations |

This table provides a generalized overview based on established principles of photopolymerization. Specific data for this compound is required for a precise assessment.

In specialized applications, such as dental resin composites, the biocompatibility of the photoinitiator and its byproducts is a critical consideration. Studies have compared the cytotoxicity of various commercial photoinitiators, revealing that compounds like Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) and Methyl benzoylformate (MBF) exhibit lower cellular toxicity compared to others. nih.govresearchgate.net This suggests that derivatives within this chemical family, potentially including this compound, could be suitable for biomedical applications where low toxicity is a prerequisite.

Future Directions and Emerging Research Areas

Development of Highly Selective and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For the synthesis of benzoylformate esters, research has demonstrated the potential of solid acid catalysts to replace traditional corrosive mineral acids. A notable example is the use of a TiO₂/SO₄²⁻ type solid acid catalyst for the high-selectivity synthesis of methyl benzoylformate from benzoylformic acid and methanol (B129727). google.com This heterogeneous catalyst can be recycled, and the use of recyclable solvents like n-hexane further enhances the sustainability of the process. google.com Such methodologies offer a promising avenue for the development of green synthetic routes to ethyl 2-methylbenzoylformate.

Another sustainable approach involves the synthesis of benzoylformic acid, a key precursor, from readily available starting materials like styrene. An eco-friendly and efficient method has been reported for this transformation, which can then be followed by esterification to yield the desired benzoylformate ester. Furthermore, the synthesis of a closely related compound, methyl 2-ethylbenzoylformate, has been achieved through the oxidation of 2-ethylbenzaldehyde (B125284) to 2-ethylbenzoylformic acid, followed by esterification. This strategy could be directly adapted for the synthesis of this compound.

Future research in this area will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields, selectivity, and minimal environmental impact.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The enantioselective transformation of α-ketoesters like this compound is of significant interest due to the importance of chiral α-hydroxy acids as building blocks in the pharmaceutical and fine chemical industries. Research on the enantioselective hydrogenation and reduction of related benzoylformate esters has paved the way for future explorations with this compound.

For instance, the enantioselective hydrogenation of ethyl benzoylformate has been studied using a Pt/Al₂O₃ catalyst modified with (-)-cinchonidine. researchgate.net Kinetic modeling of this system has provided insights into the adsorption and interaction of the substrate and modifier on the catalyst surface, which is crucial for optimizing enantioselectivity. researchgate.net Similarly, the enantioselective reduction of methyl benzoylformate has been achieved with high enantiomeric excess using various catalytic systems, including Pt-alumina catalysts modified with alkaloid derivatives and biotransformation using yeast cells like Saccharomyces cerevisiae. chemicalbook.com

The exploration of novel catalytic systems for the enantioselective transformation of this compound could involve:

Chiral Metal Complexes: Designing and synthesizing new chiral ligands for transition metals to catalyze asymmetric hydrogenation, reduction, or other transformations.